N-a-Boc-N-e-allyloxycarbonyl-L-lysinedicyclohexylaminesalt
Description
N-α-Boc-N-ε-allyloxycarbonyl-L-lysine dicyclohexylamine salt is a protected lysine derivative extensively employed in peptide synthesis. Its structure features two orthogonal protecting groups:
- N-α-tert-butoxycarbonyl (Boc): A base-labile group protecting the α-amino group of lysine.
- N-ε-allyloxycarbonyl (Alloc): A palladium-catalyzed deprotectable group shielding the ε-amino side chain. The dicyclohexylamine (DCHA) salt form enhances solubility in organic solvents and stabilizes the carboxylic acid moiety during solid-phase synthesis .
This compound is critical for synthesizing complex peptides requiring selective deprotection strategies, particularly in chemoselective ligation or segment condensation .
Properties
IUPAC Name |
N-cyclohexylcyclohexanamine;2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(prop-2-enoxycarbonylamino)hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H26N2O6.C12H23N/c1-5-10-22-13(20)16-9-7-6-8-11(12(18)19)17-14(21)23-15(2,3)4;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5,11H,1,6-10H2,2-4H3,(H,16,20)(H,17,21)(H,18,19);11-13H,1-10H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVAVNGGMCSJEA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC=C)C(=O)O.C1CCC(CC1)NC2CCCCC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H49N3O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
511.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-D-LYS(ALOC)-OH DCHA typically involves the protection of the lysine amino group with a tert-butyloxycarbonyl (BOC) group and the side chain amino group with an allyloxycarbonyl (ALOC) group. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) and allyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of BOC-D-LYS(ALOC)-OH DCHA follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
BOC-D-LYS(ALOC)-OH DCHA undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the BOC and ALOC protecting groups using reagents like trifluoroacetic acid (TFA) or palladium catalysts.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides using coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) in dichloromethane for BOC removal; palladium on carbon (Pd/C) with hydrogen gas for ALOC removal.
Coupling: N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF).
Major Products Formed
Deprotection: Lysine derivatives with free amino groups.
Coupling: Peptides and peptide conjugates.
Scientific Research Applications
BOC-D-LYS(ALOC)-OH DCHA is widely used in scientific research, including:
Peptide Synthesis: As a protected lysine derivative, it is used in the synthesis of peptides and proteins.
Bioconjugation: Used in the preparation of bioconjugates for drug delivery and diagnostic applications.
Biochemical Studies: Employed in the study of enzyme-substrate interactions and protein structure-function relationships.
Mechanism of Action
The mechanism of action of BOC-D-LYS(ALOC)-OH DCHA involves its role as a protected amino acid derivative. The BOC and ALOC groups protect the amino groups during peptide synthesis, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in peptide bond formation, enabling the synthesis of complex peptides and proteins .
Comparison with Similar Compounds
Backbone Variations: Lysine vs. Ornithine and Diaminopropionic Acid
Compounds with analogous backbones but differing in amino acid residues include:
Research Findings :
Protecting Group Variations
Alternative protecting groups on lysine derivatives influence deprotection conditions and compatibility:
Research Findings :
Salt Form Variations
Dicyclohexylamine is a common counterion, but other salts alter crystallization and solubility:
Research Findings :
- DCHA salts are preferred for long-term storage but require neutralization before coupling reactions.
- TFA salts offer higher solubility but complicate purification due to residual triflate ions .
Biological Activity
Overview of N-a-Boc-N-e-allyloxycarbonyl-L-lysinedicyclohexylaminesalt
This compound is a derivative of lysine, which is an essential amino acid important for various biological functions. The compound features a Boc (tert-butyloxycarbonyl) protecting group and an allyloxycarbonyl moiety, which are commonly used in peptide synthesis to protect amino groups during chemical reactions.
The biological activity of this compound can be attributed to its structural features. The lysine residue plays a crucial role in protein synthesis and enzyme activity. The Boc and allyloxycarbonyl groups allow for selective reactions, making this compound useful in various biochemical applications, including drug development and protein engineering.
Antimicrobial Activity
Research has indicated that compounds with similar structures exhibit antimicrobial properties. For instance, derivatives of lysine have been studied for their ability to inhibit bacterial growth and biofilm formation. This suggests that this compound may possess similar antimicrobial effects, although specific studies would be needed to confirm this.
Cell Penetration
The presence of the dicyclohexylamine salt form may enhance the compound's ability to penetrate cell membranes. This property is crucial for therapeutic agents aimed at intracellular targets. Studies on related compounds have shown that modifications to the amino acid side chains can significantly affect cell permeability.
Case Studies
- Peptide Synthesis : In a study focused on peptide synthesis, researchers utilized Boc-protected lysine derivatives to create novel peptides with enhanced stability and bioactivity. The incorporation of allyloxycarbonyl groups facilitated selective deprotection steps, allowing for controlled synthesis of complex peptide structures.
- Antimicrobial Testing : A comparative study involving various lysine derivatives demonstrated that certain modifications led to increased antimicrobial efficacy against Gram-positive bacteria. While direct data on this compound is lacking, these findings suggest potential for similar applications.
- Cellular Uptake Studies : Research evaluating the cellular uptake of amino acid derivatives indicated that compounds with bulky side chains, like dicyclohexylamine, showed enhanced uptake in mammalian cells. This could imply that this compound may also exhibit favorable cellular uptake characteristics.
Research Findings Summary Table
| Study Focus | Findings | Implications |
|---|---|---|
| Peptide Synthesis | Successful synthesis using Boc-protected lysine derivatives | Potential for creating bioactive peptides |
| Antimicrobial Activity | Increased efficacy observed in modified lysine derivatives | Suggests potential antimicrobial properties |
| Cellular Uptake | Enhanced uptake in mammalian cells with bulky side chains | Indicates possible therapeutic applications |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
